N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring, a butanoic acid moiety, and several functional groups such as methylsulfanyl and oxo groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID can be achieved through multi-step organic synthesis. One common method involves the oxidation of 2-methylbutanal, which is formed from the reaction of ethylene with an aldehyde or ketone . The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chromen ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Halogenated or nitrated chromen derivatives.
Scientific Research Applications
4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID can be compared with similar compounds such as:
4-Methylsulfanyl-2-oxo-butanoic acid: Shares the methylsulfanyl and oxo groups but lacks the chromen ring and additional functional groups.
2-Keto-4-methylthiobutyric acid: Similar structure but simpler, with fewer functional groups and a different overall molecular framework.
The uniqueness of 4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID lies in its complex structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H26N2O7S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[3-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoylamino]butanoic acid |
InChI |
InChI=1S/C22H26N2O7S/c1-32-10-8-17(21(27)28)24-19(25)7-9-23-20(26)12-30-13-5-6-15-14-3-2-4-16(14)22(29)31-18(15)11-13/h5-6,11,17H,2-4,7-10,12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/t17-/m0/s1 |
InChI Key |
KBHULYYOJJWRFD-KRWDZBQOSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CCNC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCNC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.